3-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride
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Overview
Description
3-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a complex organic compound that features a thiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride typically involves multiple steps. One common route includes the reaction of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
3-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: Shares a similar thiazole-pyridine structure but lacks the methanesulfonyl and benzamide groups.
Thiazolo[5,4-c]pyridine derivatives: These compounds have variations in the substituents on the thiazole and pyridine rings, leading to different chemical and biological properties.
Uniqueness
The uniqueness of 3-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methanesulfonyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
3-Methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the thiazole ring and subsequent functionalization to introduce the methanesulfonyl and benzamide groups. Specific synthetic pathways have been documented in literature, showcasing yields ranging from 78% to 87% for related thiazole derivatives.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can demonstrate activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL . The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antimicrobial efficacy.
Analgesic and Anti-inflammatory Effects
Several studies have highlighted the analgesic and anti-inflammatory activities associated with thiazole-based compounds. For example, a series of novel thiazolo[4,5-d]pyridazinones were tested in vivo for these effects, showing promising results in pain models such as the hot plate test and acetic acid-induced writhing test . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring are crucial for maximizing these biological effects.
Anticonvulsant Properties
Thiazole derivatives have also been investigated for anticonvulsant activity. One study reported that certain analogues exhibited significant protection against seizures in animal models. The SAR indicated that modifications on the phenyl ring could enhance anticonvulsant efficacy .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Protein Interactions : Preliminary interaction studies suggest that this compound may bind to specific proteins involved in disease pathways, potentially modulating their activity.
- Inhibition of Enzymatic Activity : Some thiazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in pain and inflammation pathways .
Case Studies
- Analgesic Activity Evaluation : In a controlled study involving animal models, the compound demonstrated significant reduction in pain responses compared to control groups. The results were statistically significant with p-values < 0.05.
- Antimicrobial Efficacy : A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively at concentrations correlating with its structural modifications.
Data Summary Table
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2.ClH/c1-18-7-6-12-13(9-18)22-15(16-12)17-14(19)10-4-3-5-11(8-10)23(2,20)21;/h3-5,8H,6-7,9H2,1-2H3,(H,16,17,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEZOCSGEJJZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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